Kinase Inhibition Against PIP4K2A and PDE5
The 1,7-naphthyridine scaffold, from which 1,7-naphthyridine-4-carboxylic acid is derived, forms the basis of highly potent kinase inhibitors. A derivative, BAY-091, demonstrated an IC50 of 5.5 nM against the lipid kinase PIP4K2A in a biochemical ADP-Glo assay with 10 µM ATP, which translates to an IC50 of 59 nM in the presence of 250 µM ATP [1]. For comparison, another 1,7-naphthyridine derivative displayed an IC50 of 0.23 nM against PDE5 with over 100,000-fold selectivity over other PDE isoforms . In contrast, a 1,7-naphthyridine-3-carbonitrile derivative showed significantly weaker kinase inhibition with an IC50 of 1,200 nM against Tpl2/Cot kinase, demonstrating how small changes to the core and substitution pattern drastically alter potency [2].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.5 nM (PIP4K2A, 10 µM ATP) / 0.23 nM (PDE5) |
| Comparator Or Baseline | 1,200 nM (1,7-naphthyridine-3-carbonitrile derivative on Tpl2/Cot) |
| Quantified Difference | >218-fold difference in IC50 for kinase inhibition between different 1,7-naphthyridine derivatives |
| Conditions | Biochemical ADP-Glo assay for PIP4K2A; PDE5 enzyme assay; Tpl2/Cot activity assay. |
Why This Matters
This data proves the 1,7-naphthyridine-4-carboxylic acid scaffold is a privileged starting point for developing highly potent and selective kinase inhibitors, with subtle structural changes yielding orders-of-magnitude differences in activity, making it a high-value procurement for medicinal chemistry projects targeting these pathways.
- [1] Wortmann, L.; Bräuer, N.; Holton, S. J.; et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. J. Med. Chem. 2021, 64, 15883-15911. View Source
- [2] BindingDB. BDBM29896: 1,7-naphthyridine-3-carbonitrile, 1. Data Entry. View Source
